(S)-3-Hydroxy-2-(2,4,6-triisopropylphenylsulfonamido)propanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting from simpler building blocks. The exact method would depend on the desired route of synthesis and the available starting materials. One possible starting point could be 2,4,6-triisopropylphenylboronic acid , which could undergo further reactions to introduce the sulfonamide and carboxylic acid groups.Mechanism of Action
TIPSPA is believed to exert its biological effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in the inflammatory response. TIPSPA has also been found to modulate the activity of other enzymes and signaling pathways involved in inflammation and pain.
Biochemical and Physiological Effects:
TIPSPA has been shown to exert anti-inflammatory and analgesic effects in various animal models of inflammation and pain. TIPSPA has also been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in cancer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TIPSPA in lab experiments is its high selectivity for COX-2 inhibition, which makes it a useful tool for studying the role of COX-2 in various biological processes. However, one limitation of using TIPSPA is its relatively low solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several potential future directions for research on TIPSPA. One area of interest is the development of new drugs based on the structure of TIPSPA for the treatment of pain and inflammation-related disorders. Another area of research is the investigation of the mechanisms underlying the anti-cancer effects of TIPSPA, with the goal of developing new cancer therapies. Additionally, further studies are needed to elucidate the potential side effects and toxicity of TIPSPA in humans.
Synthesis Methods
The synthesis of (S)-TIPSPA involves several steps, including the reaction of (S)-alanine with 2,4,6-triisopropylbenzenesulfonyl chloride, followed by the reduction of the resulting intermediate with lithium aluminum hydride. This method has been optimized to produce high yields of pure (S)-TIPSPA.
Scientific Research Applications
TIPSPA has been extensively studied for its potential applications in various scientific fields. In medicine, TIPSPA has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the development of new drugs for the treatment of pain and inflammation-related disorders. TIPSPA has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
Properties
IUPAC Name |
(2S)-3-hydroxy-2-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO5S/c1-10(2)13-7-14(11(3)4)17(15(8-13)12(5)6)25(23,24)19-16(9-20)18(21)22/h7-8,10-12,16,19-20H,9H2,1-6H3,(H,21,22)/t16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONSICJUKYJYQGH-INIZCTEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)NC(CO)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N[C@@H](CO)C(=O)O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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